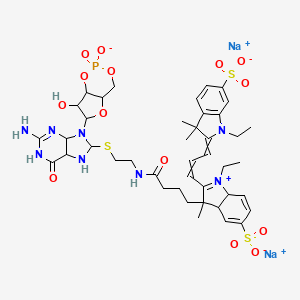

8-DY547-cGMP

Description

Properties

Molecular Formula |

C42H55N8Na2O14PS3 |

|---|---|

Molecular Weight |

1069.1 g/mol |

IUPAC Name |

disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |

InChI |

InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |

InChI Key |

VKTWASDKFOZMCE-UHFFFAOYSA-L |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Considerations of 8 Dy547 Cgmp

Chemical Synthesis of 8-DY547-cGMP and Related Fluorescent Analogs

The synthesis of this compound is a multi-step process that hinges on the selective modification of the cGMP molecule to allow for the attachment of a fluorescent dye without compromising its biological function.

Strategy for Covalent Attachment of DY547 Fluorophore to the 8-Position of the cGMP Purine (B94841) Ring

The core strategy for synthesizing this compound involves a site-specific modification at the 8-position of the guanine (B1146940) base. This position is often chosen for modification because substitutions here are generally well-tolerated by the cGMP-binding pockets of target proteins like PKG and CNG channels. nih.govnih.gov The process typically begins with the synthesis of an 8-substituted cGMP derivative that incorporates a reactive functional group.

A common precursor is 8-bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), which is itself a membrane-permeable and phosphodiesterase-resistant analog of cGMP. acs.org The bromine atom at the 8-position can be readily displaced by a nucleophile, such as a thiol-containing linker. This nucleophilic substitution reaction creates a stable thioether bond, covalently linking the spacer arm to the cGMP core.

Once the linker is attached, its terminal functional group (typically a primary amine) is then available for conjugation with the DY547 fluorophore. The DY547 dye is usually activated, for example as an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amine on the linker to form a stable amide bond. This final step yields the fluorescently labeled this compound. This general approach of using functionalized 8-position analogs as platforms for attaching various labels, including photoaffinity groups and fluorophores, is a well-established method in medicinal chemistry. nih.govbiolog.de

Role of Aminothioethyl (AET) and Aminohexylthio (AHT) Linkers in Conjugation Chemistry

The choice of linker is critical for the successful synthesis and function of the fluorescent analog. Aminothioethyl (AET) and aminohexylthio (AHT) linkers are frequently employed in this context. biolog.de These bifunctional molecules consist of a thiol group at one end and an amino group at the other, separated by a flexible alkyl chain.

Thiol Group: The thiol (-SH) group serves as the nucleophile for attacking the 8-position of 8-Br-cGMP, forming a stable thioether linkage. This reaction is efficient and specific.

Amino Group: The terminal amino (-NH2) group provides the reactive handle for the subsequent conjugation to the fluorophore.

Alkyl Chain: The length of the alkyl chain (two carbons for AET, six for AHT) acts as a spacer, physically separating the bulky DY547 dye from the cGMP core. This separation is crucial to minimize steric hindrance, which could otherwise interfere with the binding of the cGMP moiety to its target protein. biolog.de The flexibility of the linker allows the fluorophore to adopt a position that is less likely to disrupt the native conformation of the ligand-protein complex.

The compound 8-(6-Aminohexylthio)guanosine-3',5'-cyclic monophosphate (8-AHT-cGMP) is a key intermediate, purpose-built for conjugation with markers and dyes. biolog.de The formal chemical name of this compound suggests the use of a linker containing a thioethylamino moiety, consistent with the AET linker strategy. caymanchem.comsapphire-usa.com

Structure-Activity Relationships of 8-Substituted Cyclic Nucleotide Derivatives

The development of functional fluorescent analogs like this compound relies on a deep understanding of the structure-activity relationships (SAR) of 8-substituted cyclic nucleotides.

Design Principles for Maintaining Agonistic Activity and Biological Potency

A primary design principle is to modify the cGMP molecule in a way that preserves or even enhances its ability to activate its cellular targets. The 8-position of the purine ring is a key focus for such modifications.

Tolerant Binding Pockets: The cGMP-binding sites of key effector proteins, such as cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels, can accommodate substituents at the 8-position without a major loss of binding affinity. nih.gov

Maintaining Agonism: For this compound, the goal is to retain the agonistic activity of native cGMP. Research has shown that this compound and unmodified cGMP open the CNGA2 channel with equal efficiency, demonstrating that the bulky, charged fluorophore attached via a linker to the 8-position does not prevent the conformational changes required for channel activation. caymanchem.comsapphire-usa.com This indicates a successful application of SAR principles.

Lipophilicity and Permeability: While not the primary goal for this specific extracellularly applied probe, modifications at the 8-position can be used to increase the lipophilicity of cGMP analogs, thereby enhancing their cell membrane permeability. For instance, the attachment of a p-chlorophenylthio (pCPT) group in 8-pCPT-cGMP results in an analog with excellent membrane permeability and high potency. biolog.de This highlights how 8-position modifications can be tailored to achieve desired physicochemical properties.

Resistance to Degradation: Substitutions at the 8-position can also confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides. This increased stability is a desirable feature for probes used in biological assays. acs.org

Comparative Analysis with Other Fluorescent cGMP and cAMP Analogs (e.g., 8-DY547-cAMP)

The properties of this compound can be better understood when compared with other fluorescent cyclic nucleotide analogs. The choice of fluorophore, attachment site, and the core nucleotide itself dictates the analog's spectral properties and biological specificity.

While a direct analog named 8-DY547-cAMP is not prominently described in the reviewed literature, the principles of its design would be identical to its cGMP counterpart, involving modification at the 8-position of cAMP. The key difference would be its biological target, as it would be designed to interact with cAMP-dependent pathways, such as activating protein kinase A (PKA).

Other fluorescent cGMP analogs have been developed where the fluorophore is attached at different positions. For example, 2'-[DY-547]-AHC-c-diGMP is a fluorescent analog of the bacterial second messenger c-diGMP where the DY-547 dye is attached to the 2'-hydroxy group of one of the ribose sugars via a linker. biolog.de This demonstrates that other positions on the cyclic nucleotide can be used for fluorophore conjugation, depending on the specific molecule and its biological targets.

Genetically encoded indicators, such as Red cGull, represent an alternative approach. Red cGull is a single fluorescent protein-based sensor that increases its fluorescence intensity in response to cGMP binding. researchgate.net Unlike synthetic probes like this compound which are typically applied externally, genetically encoded sensors can be expressed directly within cells to monitor real-time changes in intracellular cGMP concentrations.

The table below summarizes the characteristics of this compound and related compounds.

| Compound/Indicator | Base Molecule | Modification Site | Key Feature | Primary Application |

| This compound | cGMP | 8-position of guanine | Fluorescently labeled with DY-547 dye via a thioether linker. caymanchem.comsapphire-usa.com | Studying CNGA2 channel activation. caymanchem.comsapphire-usa.com |

| 8-AHT-cGMP | cGMP | 8-position of guanine | Functionalized with a 6-aminohexylthio linker for conjugation. biolog.de | Intermediate for creating affinity ligands and fluorescent probes. biolog.de |

| 8-Br-cGMP | cGMP | 8-position of guanine | Brominated analog. | PDE-resistant activator of PKG; synthetic precursor. acs.org |

| 8-pCPT-cGMP | cGMP | 8-position of guanine | p-chlorophenylthio substitution. | Membrane-permeable, selective activator of PKG. biolog.de |

| 2'-[DY-547]-AHC-c-diGMP | c-diGMP | 2'-position of ribose | Fluorescently labeled with DY-547 dye. biolog.de | Probe for the bacterial second messenger c-diGMP. biolog.de |

| Red cGull | Fluorescent Protein | N/A | Genetically encoded indicator; fluorescence increases with cGMP binding. researchgate.net | Live-cell imaging of intracellular cGMP dynamics. researchgate.net |

This comparative analysis underscores that this compound is a highly specialized tool, designed with precise structural considerations to ensure it acts as a potent and reliable fluorescent agonist for its specific biological targets.

Advanced Biophysical Techniques for Studying 8 Dy547 Cgmp Interactions

Quantitative Fluorescence Spectroscopy and Imaging

Beyond steady-state measurements, advanced fluorescence techniques can probe the dynamic aspects of 8-DY547-cGMP's interaction with its target channels.

To understand the speed at which channels operate, it is crucial to measure the kinetics of ligand binding, unbinding, and subsequent channel activation and deactivation. Time-resolved studies using cPCF are designed to capture these rapid events. nih.gov

This is often achieved by inducing rapid changes in the concentration of this compound at the membrane patch. nih.gov Techniques for achieving this include:

Fast Solution Exchange: Microfluidic devices can be used to rapidly switch the solution bathing the excised patch, allowing for concentration jumps that occur within milliseconds. researcher.life

Flash Photolysis: An alternative method involves using a "caged" version of the ligand, which is biologically inactive. uniklinikum-jena.de A flash of intense light breaks the "cage," releasing the active ligand (e.g., cGMP) in microseconds and initiating channel activation. uniklinikum-jena.de

By recording the resulting changes in both fluorescence and ionic current over time, researchers can directly measure the rates of ligand binding and unbinding and correlate them with the kinetics of channel opening and closing. nih.gov These kinetic data are critical for refining the state models of channel function. nih.gov

The choice of fluorophore is critical for the success of fluorescence-based studies. The DY547 dye, attached to cGMP, is a popular choice for its spectral properties. biolog.de Knowing the precise excitation and emission wavelengths is essential for optimizing the optical setup to maximize the signal-to-noise ratio. biolog.de

The system must be configured with a laser line that efficiently excites the DY547 fluorophore and appropriate emission filters to collect the emitted fluorescence while blocking scattered excitation light and background noise.

| Property | Wavelength | Source Context |

| Excitation Maximum (λexc) | 557 nm | biolog.de |

| Emission Maximum (λem) | 574 nm | biolog.de |

| Excitation Maximum (λexc) of 8-[DY-547P1]-AET-cGMP in EtOH | 559 nm | biolog.de |

| Emission Maximum (λem) of 8-[DY-547P1]-AET-cGMP in EtOH | 575 nm | biolog.de |

| Excitation Maximum (λexc) of 8-[DY-547P1]-AET-cGMP in PBS | 551 nm | biolog.de |

| Emission Maximum (λem) of 8-[DY-547P1]-AET-cGMP in PBS | 565 nm | biolog.de |

This interactive table summarizes the spectral properties of the DY547 fluorophore and a closely related successor compound used in these studies.

Mechanistic Insights into Cyclic Nucleotide Gated Channel Activation by 8 Dy547 Cgmp

Elucidation of Ligand Binding Dynamics to CNG Channels

Understanding how 8-DY547-cGMP interacts with CNG channels begins with a detailed examination of its binding stoichiometry, cooperativity, and kinetics. These parameters define the initial steps in the signal transduction process that converts a chemical signal—the presence of a cyclic nucleotide—into an electrical response.

Cyclic nucleotide-gated channels are tetrameric protein complexes, meaning they are composed of four subunits that assemble to form a central ion-conducting pore. nih.govnih.gov While homomeric channels can be formed from four identical subunits (e.g., CNGA2), native CNG channels in photoreceptors and olfactory neurons are typically heterotetramers. nih.gov Structural and functional studies have revealed that native rod and cone CNG channels are composed of three A-type subunits (CNGA1 or CNGA3) and one B-type subunit (CNGB1 or CNGB3), resulting in a 3:1 stoichiometry. nih.gov

Each of the four subunits possesses a single cyclic nucleotide-binding domain (CNBD) located in its intracellular C-terminal region, making a total of four potential ligand binding sites per channel. nih.govnih.gov The binding of a ligand like this compound to these sites is not an independent process but is characterized by positive cooperativity. This means that the binding of one ligand molecule to a subunit increases the affinity of the remaining binding sites for subsequent ligand molecules. reactome.org This cooperative binding is crucial for the channel's function as a molecular amplifier, allowing for large changes in channel activity in response to small fluctuations in cyclic nucleotide concentration. nih.gov

The degree of cooperativity is often quantified by the Hill coefficient (n_H). A Hill coefficient greater than 1 indicates positive cooperativity. For cGMP activation of CNG channels, Hill coefficients are typically reported in the range of 2 to 3, confirming a significant cooperative interaction between the binding sites. nih.gov While the binding of a single ligand can induce a small degree of channel opening, full and efficient activation requires the binding of at least three to four ligand molecules. nih.govnih.govnih.gov Some models suggest that the four subunits may associate and activate as two functional dimers, providing a potential structural basis for the observed cooperative gating. nih.gov

The interaction between a ligand and its receptor is defined by its binding affinity (K_D) and the kinetic rate constants for association (k_on) and dissociation (k_off). Affinity and kinetic constants are critical parameters for understanding the mechanism of action of a ligand. paralab-bio.es For CNG channels, these values determine the sensitivity and response speed to changes in intracellular cyclic nucleotide concentrations.

The fluorescent cGMP analogue, this compound (often referred to as fcGMP in literature), has been shown to activate CNGA2 channels with an efficacy and affinity similar to that of the natural ligand, cGMP. nih.gov This makes it an excellent probe for studying binding and gating dynamics without significantly perturbing the channel's natural function. caymanchem.combiolog.de Studies on various cGMP analogues reveal that modifications at the C8 position of the guanine (B1146940) ring, as is the case for this compound, are well-tolerated and can even increase potency compared to cGMP. nih.govnih.govmdpi.com

Kinetic studies reveal a complex picture of ligand binding and unbinding. For homomeric CNGA2 channels studied with a fluorescent cGMP derivative, ligand unbinding was found to be approximately 50 times faster at saturating ligand concentrations compared to subsaturating concentrations. capes.gov.br This suggests that the pathway for ligand dissociation is dependent on the occupancy of the binding sites. capes.gov.br At low concentrations, the partially liganded channel appears to unbind its ligands from a closed state, whereas the fully liganded channel can access a different open state from which it releases all four ligands much more rapidly. capes.gov.br

Table 1: Kinetic Parameters of cGMP and Analogues for CNG Channels This table presents representative data from studies on CNG channels. Note that specific values can vary based on channel subtype, expression system, and experimental conditions.

| Ligand | Channel Type | K_D (Apparent Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | Hill Coefficient (n_H) | Source(s) |

| cGMP | Rod CNG | ~8.6 µM | ~1.5 x 10^7 M⁻¹s⁻¹ | ~4 s⁻¹ | ~2.8 | nih.gov, researchgate.net |

| cGMP | Cone CNG | ~11 µM | N/A | N/A | N/A | mdpi.com |

| 8-pCPT-cGMP | Rod CNG | ~0.63 µM | N/A | N/A | N/A | mdpi.com |

| 8-pCPT-cGMP | Cone CNG | ~0.08 µM | N/A | N/A | N/A | mdpi.com |

Coupling Between Ligand Binding and Channel Activation Gating

The primary function of ligand binding is to initiate the process of channel gating—the conformational transition from a closed, non-conductive state to an open, ion-permeable state. The relationship between the number of bound ligands and the probability of the channel being open is a key feature of its allosteric mechanism.

The steady-state relationship describes the channel's activity level when the ligand concentration is held constant. Concentration-activation curves for CNG channels typically exhibit a steep, sigmoidal shape, which is a direct consequence of the cooperative binding of multiple ligands. mdpi.com

A fascinating aspect of CNG channel gating, revealed by studies using fluorescent ligands like this compound, is the phenomenon of hysteresis. capes.gov.br Hysteresis in this context means that the pathway the channel takes during activation (as ligand concentration increases) is different from the pathway it takes during deactivation (as ligand concentration decreases). capes.gov.br Specifically, for CNGA2 channels, ligand unbinding and channel closing are significantly faster when starting from a state of full saturation compared to a state of partial saturation. capes.gov.br This suggests that the channel "remembers" its history of activation, a feature that could allow it to respond with different kinetics to varying patterns of cyclic nucleotide signals. capes.gov.br

To understand the real-time operation of the channel, researchers study its transient kinetics by inducing rapid changes in ligand concentration. researchgate.net Techniques such as laser flash photolysis of "caged" cGMP or rapid solution exchange allow for concentration jumps on a millisecond timescale. nih.govresearchgate.net

These experiments show that the speed of channel activation increases with the final ligand concentration. researchgate.net At physiological concentrations (below 5 µM cGMP), the rate-limiting step for activation appears to be the binding of the third ligand molecule. researchgate.net However, at high, saturating concentrations, the binding steps are no longer the bottleneck; instead, the rate is limited by the intramolecular conformational changes that occur after the channel is fully liganded. researchgate.net The deactivation kinetics following a rapid drop in ligand concentration are also very fast, with channel closure occurring within milliseconds, a critical feature for the rapid signaling required in vision and olfaction. nih.gov

Allostery is the process by which the binding of a ligand at one site (the allosteric site) regulates the function of a distant site (the active site, or in this case, the channel pore). nih.govjmolecularsci.com In CNG channels, the CNBD is the allosteric site. The binding of this compound to the CNBDs triggers a cascade of conformational changes that propagate through the protein structure to open the activation gate. reactome.orgnih.gov

The structural mechanism involves several key domains. The CNBD is connected to the transmembrane pore region by a domain known as the C-linker. nih.gov Ligand binding to the CNBD induces a conformational change that causes the C-linker to move, forming a "gating ring". nih.gov This movement pulls on the S6 transmembrane helices, which form the lining of the ion pore. The S6 helices then dilate, opening the activation gate and allowing ions to flow through the channel. nih.gov This process can be understood through models of allostery like conformational selection, where the ligand stabilizes a pre-existing open state, or induced fit, where binding actively drives a conformational change. nih.govjmolecularsci.com The ability of proteins to undergo such ligand-induced conformational changes is a generic feature that enables complex regulation. arxiv.org

Comparative Functional Characterization of this compound vs. Native cGMP

The functional characteristics of ion channels are often defined by the potency and efficacy of the agonists that activate them. By comparing the fluorescent analog this compound to the native ligand cGMP, researchers can determine if the fluorescent tag alters the fundamental properties of the molecule's interaction with the channel.

Research has demonstrated that the attachment of the DY547 fluorophore to the C8 position of cGMP results in a compound that retains the ability to function as a full agonist for CNGA2 channels. Studies utilizing patch-clamp fluorometry, a technique that allows for the simultaneous measurement of ion channel currents and fluorescent ligand binding, have shown that this compound and the native cGMP ligand open the CNGA2 channel with equal efficiency. nih.gov This indicates that the fluorescent modification does not impede the channel's ability to reach its maximum open state.

The control of channel activity by this compound is both rapid and reversible, further underscoring its utility as a reliable substitute for native cGMP in experimental settings. nih.gov While both are full agonists, the potency, often measured by the half-maximal effective concentration (EC50), can differ. For native cGMP activating homomeric CNGA2 channels, an EC50 value of approximately 1.9 µM with a Hill coefficient (Ha) of around 2.52 has been reported. db-thueringen.de Detailed studies comparing this compound and cGMP reveal a crossover in their steady-state relationships: at concentrations below 1 µM, steady-state binding of the fluorescent ligand is greater than the resulting channel activation, whereas at higher concentrations, the activation surpasses the measured binding. nih.gov This complex relationship highlights the intricate steps between the initial binding event and the final opening of the channel pore.

Interactive Data Table: Comparative Activation Parameters for CNG Channels

| Ligand | Channel Type | EC50 (µM) | Hill Coefficient (H) | Efficacy |

| cGMP | Homomeric CNGA2 | ~1.9 db-thueringen.de | ~2.52 db-thueringen.de | Full Agonist nih.gov |

| This compound | Homomeric CNGA2 | Not explicitly stated in sources | Not explicitly stated in sources | Full Agonist nih.gov |

The activation of tetrameric CNG channels is a cooperative process, meaning the binding of one ligand molecule influences the binding of subsequent molecules and their collective effect on channel gating. The use of this compound has been instrumental in dissecting this allosteric modulation. nih.gov

By simultaneously observing ligand binding and channel opening, a detailed kinetic model for CNGA2 activation has been developed. This model reveals significant interaction between the four ligand binding sites on the channel. A key finding is that the binding of the second molecule of this compound is the most critical step for channel opening. nih.gov This specific binding event triggers a major conformational change, switching the channel from a predominantly closed state to a maximally open one. nih.gov

This observation indicates a sophisticated allosteric mechanism. The initial binding of the first ligand molecule "primes" the channel, and while it doesn't open the pore, it facilitates the crucial second binding event. The binding of the third and fourth ligand molecules serves to further stabilize this open conformation. This sequential and cooperative mechanism, elucidated through the use of this compound, underscores that channel activation is not a simple, linear response to ligand occupancy but rather a complex, multi-step process governed by allosteric interactions between the subunits. nih.gov

Specific Research Applications of 8 Dy547 Cgmp in Ion Channel Biology

Investigations on Homotetrameric CNGA2 Channels

Homotetrameric CNGA2 channels, which can be formed by expressing only the CNGA2 subunit, serve as a fundamental model for understanding the more complex native olfactory channels. The use of 8-DY547-cGMP has been pivotal in clarifying their activation mechanism.

By employing patch-clamp fluorometry with this compound, researchers can simultaneously record the ion current passing through the channel (activation) and the fluorescence intensity at the channel's location (ligand binding). researchgate.net Studies on homotetrameric CNGA2 channels revealed a significant cooperativity between the four subunits. researchgate.net It was demonstrated that all four subunits are involved in the activation gating process.

A key finding from these investigations is the complex sequence of cooperativity: the binding of the first ligand negatively impacts the binding of the second, while the binding of the second positively influences the binding of the third. This 'negative–positive–no' cooperativity sequence highlights a sophisticated interplay between the subunits, which ensures a finely tuned response to changes in cGMP concentration. At low concentrations (< 1 µM) of this compound, the amount of ligand binding is greater than the level of channel activation, whereas at higher concentrations, this relationship inverts, creating a crossover that underscores the complex, cooperative gating mechanism. researchgate.net

The ability to track both binding and activation in real-time has allowed for a detailed analysis of the kinetic steps involved in channel opening. Global analysis of steady-state relationships and activation time courses following rapid jumps in ligand concentration showed that while four ligands bind to the channel, the binding steps are not equal in their effect. researchgate.net

The research identified the second ligand binding step as the most critical and rate-limiting event for channel opening. researchgate.net The association constant for this second step is dramatically smaller (by three orders of magnitude) than for the other binding steps. researchgate.net Crucially, the transition from a singly-liganded to a doubly-liganded state triggers a conformational switch that moves the channel from a predominantly closed state to a nearly maximally open one. researchgate.net This finding pinpoints a specific molecular transition as the key checkpoint in the activation process of CNGA2 channels.

| Parameter | Finding | Source |

| Ligand Used | This compound | researchgate.net |

| Channel Type | Homotetrameric CNGA2 | researchgate.net |

| Key Observation | Crossover of steady-state binding and activation relationships. | researchgate.net |

| Cooperativity | Significant interaction between the four binding sites. | researchgate.net |

| Critical Step | The second ligand binding step is most critical for channel opening. | researchgate.net |

| Effect of 2nd Binding | Triggers a switch from a mostly closed to a maximally open state. | researchgate.net |

Studies Involving Heterotetrameric CNG Channel Subunits

Native olfactory CNG channels are not simple homotetramers; they are complex heterotetramers assembled from CNGA2, CNGA4, and CNGB1b subunits. The application of this compound has been extended to these more physiologically relevant channel architectures.

Using patch-clamp fluorometry, studies have confirmed that cGMP activates these complex channels by binding not only to the two CNGA2 subunits but also to the CNGA4 subunit. In experiments where the primary CNGA2 subunits were mutated to prevent ligand binding, the binding of cGMP to the CNGA4 subunit alone was sufficient to partially activate the channel. This demonstrates that the so-called "modulatory" CNGA4 subunit plays an active and direct role in the channel's gating mechanism, rather than being a passive component.

A significant finding enabled by fluorescent ligands is the discovery of differential tuning within the heterotetrameric channel. While the CNGA4 subunit actively binds cGMP to contribute to channel opening, the CNGB1b subunit behaves differently. Studies showed that the CNGB1b subunit did not bind cGMP in these heterotetrameric channels. However, its presence was linked to the channel's activation by the other major cyclic nucleotide, cAMP. This functional division, where different subunits show preferences for different cyclic nucleotides, allows the olfactory channel to differentiate between signaling pathways and respond appropriately to varying intracellular messengers.

| Subunit | Role in Heterotetrameric Channel (in response to cGMP) | Source |

| CNGA2 | Primary binding subunit for cGMP, essential for activation. | |

| CNGA4 | Actively binds cGMP and can partially activate the channel on its own. | |

| CNGB1b | Does not bind cGMP; involved in cAMP-mediated activation. |

Research on Rod Photoreceptor Cyclic Nucleotide-Gated Channels (Rod CNGCs)

Rod photoreceptor CNG channels (Rod CNGCs) are essential for vision in low light conditions. These channels are heterotetramers, typically composed of CNGA1 and CNGB1 subunits. researchgate.net The methodology of using this compound as a fluorescent ligand in patch fluorometry has been described for its potential application in studying these native rod CNG channels. researchgate.net This approach would allow for the direct correlation of ligand binding to channel function in the context of phototransduction. However, detailed published findings from such specific applications on rod channels are not available in the reviewed literature.

Contributions to Understanding Phototransduction Mechanisms at the Molecular Level

The visual phototransduction cascade in retinal photoreceptors is a well-defined G-protein-coupled signaling pathway that culminates in a change in the intracellular concentration of cGMP. biophysics.orgresearchgate.net In the dark, a high level of cGMP keeps CNG channels in the photoreceptor outer segment open, leading to a constant influx of cations (the "dark current"). biophysics.orgnih.gov Upon light absorption, an enzymatic cascade is initiated that leads to the rapid hydrolysis of cGMP to 5'-GMP. biophysics.org This decrease in cGMP concentration causes the CNG channels to close, hyperpolarizing the cell and generating a neural signal. biophysics.orgresearchgate.net

The use of this compound and similar fluorescent derivatives provides a powerful method to dissect this process at the molecular level. nih.gov Key contributions include:

Direct Observation of Ligand Binding: Unlike methods that rely on measuring ion currents as an indirect readout of channel activity, this compound allows for the direct visualization of cGMP binding to the CNG channels. nih.gov Techniques like confocal patch-clamp fluorometry (cPCF) can quantify the amount of bound fluorescent ligand in real-time. nih.gov

Relating Binding to Gating: By simultaneously measuring the fluorescence of bound this compound and the ionic current through the channel, researchers can directly correlate the number of bound ligands to the degree of channel activation. biolog.de This has been instrumental in studying the stoichiometry and cooperativity of ligand binding required for channel gating in CNGA2 channels, which are key components of the phototransduction pathway. nih.govbiolog.de

Enhanced Signal for Single-Molecule Studies: The DY-547 dye, particularly in newer derivatives, offers enhanced brightness when bound to the channel's cyclic nucleotide-binding domain (CNBD). nih.gov This improved signal-to-noise ratio is advantageous for advanced biophysical techniques, including single-molecule studies, which can resolve the kinetics of individual ligand binding and unbinding events. nih.gov

The table below summarizes the core components of the phototransduction cascade that are investigated using tools like this compound.

| Component | Role in Phototransduction | How this compound Aids Study |

| Rhodopsin | G-protein coupled receptor that absorbs photons. | Not directly studied, but initiates the cascade that alters cGMP levels. |

| Transducin | G-protein activated by Rhodopsin. | Not directly studied, but activates PDE. |

| Phosphodiesterase (PDE) | Enzyme that hydrolyzes cGMP to 5'-GMP, reducing its concentration. biophysics.org | Not directly studied, but its activity is the trigger for cGMP unbinding from CNG channels. |

| cGMP | Intracellular second messenger that directly gates CNG channels. nih.gov | This compound acts as a fluorescent surrogate, allowing direct visualization of binding dynamics. nih.gov |

| CNG Channel | Cation channel in the plasma membrane that is opened by cGMP binding. nih.gov | The primary target of study, allowing correlation of ligand binding with channel opening (gating). nih.gov |

| Guanylate Cyclase (GC) | Enzyme that synthesizes cGMP from GTP, restoring dark-state levels. researchgate.netresearchgate.net | Not directly studied, but its activity restores the cGMP pool for channel binding. |

Assessment of Modulator Effects on Ligand Binding and Gating (e.g., L-cis-diltiazem)

Understanding how various compounds modulate CNG channel function is crucial for both basic research and therapeutic development. This compound serves as an ideal tool for assessing the mechanism of action of such modulators.

L-cis-diltiazem is a well-characterized blocker of CNG channels in both rod and cone photoreceptors. nih.gov Studies have shown that it blocks the channel from the cytoplasmic side and that a single molecule is sufficient for the block. nih.gov However, its mechanism is not that of a simple pore occluder. The block is voltage-dependent, yet it does not appear to physically plug the ion permeation pathway. nih.gov This suggests that L-cis-diltiazem may allosterically influence the channel's gating mechanism. nih.gov

The application of this compound can provide definitive insights into these mechanisms:

By using this compound as the activating ligand, researchers can perform experiments to determine if the presence of L-cis-diltiazem alters the binding affinity or kinetics of cGMP to the channel's CNBD.

Simultaneous fluorescence and current recordings can reveal whether the modulator prevents channel opening even when the same number of cGMP molecules are bound, providing direct evidence for an effect on the gating process itself, separate from ligand binding.

FRET-based assays, potentially using channels tagged with another fluorophore, could be employed with this compound to detect conformational changes in the channel protein induced by the modulator.

The table below details the observed effects of L-cis-diltiazem on CNG channels, which can be further investigated using fluorescent ligands.

| Feature | Observation with L-cis-diltiazem | Potential Investigation with this compound |

| Binding Site | Accessible from both intracellular and extracellular sides. nih.gov | Assess if modulator binding physically displaces this compound from the CNBD. |

| Stoichiometry | One molecule is sufficient to block a channel. nih.gov | Correlate single modulator binding events with changes in this compound fluorescence or channel current. |

| Voltage Dependence | Inwardly rectifying block, inconsistent with simple pore occlusion. nih.gov | Determine if the voltage-dependent block alters the conformation of the CNBD, which could be detected by changes in the fluorescence of bound this compound. |

| Mechanism | Hypothesized to alter channel gating rather than pore occlusion. nih.gov | Directly test if the channel remains closed in the presence of the modulator despite being fully saturated with this compound. |

Applications in Hyperpolarization-Activated Cyclic Nucleotide-Modulated (HCN) Channels

HCN channels are structurally and functionally related to CNG channels and belong to the same superfamily of voltage-gated potassium channels. nih.govsigmaaldrich.com They are crucial for generating rhythmic activity in cardiac pacemaker cells and neurons. nih.govfrontiersin.org Unlike CNG channels, HCN channels are dually activated: their primary activation mechanism is membrane hyperpolarization, but this activation is further modulated by the direct binding of cyclic nucleotides (cAMP or cGMP) to an intracellular CNBD. nih.govuni-koeln.de Binding of a cyclic nucleotide shifts the voltage dependence of activation to more positive potentials, thereby enhancing channel activity at physiological voltages. nih.gov

The development of fluorescent ligands like this compound has been a significant boon for HCN channel research. nih.gov These probes are highly effective tools for studying the molecular details of HCN channel modulation:

Direct Ligand Binding Studies: this compound and its cAMP counterpart are efficient, high-affinity activators for HCN channels, particularly the HCN2 and HCN4 isoforms. nih.govnih.gov This allows for precise quantification of ligand binding to the CNBD.

Elucidating Allosteric Modulation: The primary research application in this context is to understand how ligand binding at the C-terminal CNBD is allosterically coupled to the opening of the channel's activation gate, which is controlled by the S4 transmembrane voltage sensor. sigmaaldrich.com By using this compound, researchers can monitor ligand binding via fluorescence while simultaneously measuring voltage-clamp currents to track channel gating.

Investigating Ligand Selectivity: While HCN channels are generally more sensitive to cAMP, they are also modulated by cGMP. nih.gov this compound allows for a direct comparison of the binding affinity and efficacy of cGMP versus cAMP in modulating channel activity, helping to delineate the structural basis for nucleotide selectivity in the CNBD of different HCN isoforms. nih.gov

The characteristics of the four HCN channel isoforms are summarized below.

| Channel Isoform | Activation Speed | Cyclic Nucleotide Sensitivity | Relevance of this compound |

| HCN1 | Fastest | Weakly modulated by cAMP > cGMP. nih.gov | Less sensitive to cCMP, suggesting it may also be less sensitive to modified cGMP analogs. nih.gov |

| HCN2 | Intermediate | Strongly modulated by cAMP > cGMP. nih.gov | Shown to be efficiently activated by DY547-labeled cyclic nucleotides. nih.gov |

| HCN3 | Intermediate | Insensitive to cyclic nucleotides. nih.govnih.gov | Not a target for study with this compound due to its lack of nucleotide sensitivity. |

| HCN4 | Slowest | Strongly modulated by cAMP > cGMP. nih.gov | Known to be regulated by cGMP and is a viable target for studies with this compound. nih.gov |

Emerging Research Avenues and Future Prospects for 8 Dy547 Cgmp Analogs

Development of Next-Generation Fluorescent cGMP Probes with Enhanced Characteristics

The quest for a deeper understanding of cGMP signaling dynamics necessitates the development of fluorescent probes with superior properties. While 8-DY547-cGMP has been instrumental, future research is focused on creating analogs with enhanced brightness, photostability, and a broader range of emission wavelengths.

Enhanced Brightness and Photostability:

The development of brighter and more photostable fluorescent proteins (FPs) provides a roadmap for creating improved synthetic probes. biorxiv.org For instance, novel FPs like mChartreuse, mJuniper, and mLemon have been engineered to exhibit significantly enhanced brightness and stability compared to their predecessors. biorxiv.org Similarly, efforts are underway to improve the photostability of small molecule fluorophores through chemical modifications that reduce their susceptibility to photobleaching. nih.gov These advancements are crucial for long-term imaging experiments and for visualizing cGMP in low concentrations or within small subcellular compartments. The engineering of the mScarlet family of red FPs, for example, has yielded some of the brightest red fluorescent proteins to date. biorxiv.org

Expanded Wavelength Palette:

The ability to simultaneously visualize multiple signaling events requires a palette of fluorescent probes with distinct spectral properties. The development of "Red cGull," a red fluorescent protein-based cGMP indicator, is a significant step in this direction. nih.govresearchgate.net This red-shifted probe allows for dual-color imaging and can be used in conjunction with optogenetic tools. nih.govresearchgate.net Researchers have also developed a blue fluorescent cGMP biosensor that is spectrally compatible with existing FRET-based cAMP sensors, enabling the simultaneous imaging of cGMP, cAMP, and Ca2+ in a single cell. nih.gov This multi-parameter imaging is critical for understanding the complex interplay between different second messenger systems. nih.gov The development of cGMP analogs with distinct spectral properties, such as those that can be activated by different wavelengths of light, would allow for the orthogonal control and monitoring of multiple cGMP-dependent pathways. nih.gov

| Probe Name | Type | Excitation (nm) | Emission (nm) | Key Feature |

| Red cGull | Genetically Encoded | 567 | 591 | Red fluorescent cGMP indicator, enables dual-color imaging. nih.govresearchgate.net |

| Blue cGMP Sensor | Genetically Encoded | - | - | Spectrally compatible with cAMP FRET sensors for multi-parameter imaging. nih.gov |

| mChartreuse | Fluorescent Protein | - | - | Enhanced brightness and photostability. biorxiv.org |

| mJuniper | Fluorescent Protein | - | - | Cyan variant with rapid maturation and high photostability. biorxiv.org |

| mLemon | Fluorescent Protein | - | - | Yellow variant with improved photostability and brightness. biorxiv.org |

| mGold2s/mGold2t | Fluorescent Protein | 517/515 | 529/527 | Up to 25-fold greater photostability than common YFPs. researchgate.net |

Integration with Advanced Imaging Techniques for Spatiotemporal Resolution of Signaling Events

The combination of novel fluorescent probes with advanced imaging techniques is revolutionizing our ability to visualize the intricate spatiotemporal dynamics of cGMP signaling.

Super-Resolution Microscopy:

Techniques like STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy) have broken the diffraction limit of light microscopy, enabling the visualization of cellular structures with unprecedented detail. rsc.orgresearchgate.net These methods are being used to study the nanoscale organization of receptors and signaling molecules. nih.gov For instance, super-resolution imaging can reveal the clustering of G-protein coupled receptors (GPCRs) and how this organization changes upon ligand binding. nih.gov The application of these techniques to cGMP signaling, using probes like this compound analogs, will allow researchers to visualize the precise localization of cGMP production and its diffusion to target proteins within subcellular microdomains.

Total Internal Reflection Fluorescence (TIRF) Microscopy:

TIRF microscopy selectively excites fluorophores in a thin layer near the cell membrane, providing high-contrast images of events occurring at the cell surface. nih.gov This technique is ideal for studying the trafficking and signaling of membrane receptors and ion channels. nih.gov Integrating TIRF with fluorescent cGMP probes can provide real-time visualization of cGMP dynamics in the immediate vicinity of the plasma membrane, where many cGMP-mediated events are initiated.

Förster Resonance Energy Transfer (FRET):

FRET-based biosensors have become a powerful tool for monitoring the real-time dynamics of cGMP in living cells. mdpi.com These sensors, which typically consist of two fluorescent proteins linked by a cGMP-binding domain, report changes in cGMP concentration through a change in FRET efficiency. frontiersin.orgresearchgate.net The development of transgenic mice expressing FRET-based cGMP sensors has enabled the in vivo imaging of cGMP signals in the cardiovascular system and their correlation with physiological responses like vasodilation. frontiersin.orgnih.govresearchgate.net Time-resolved FRET can provide even more detailed information about the conformational states and ligand-dependent energetics of cGMP-binding proteins. nih.govresearchgate.net

| Imaging Technique | Key Advantage | Application to cGMP Signaling |

| Super-Resolution Microscopy (STORM, PALM, STED) | Nanoscale resolution beyond the diffraction limit. rsc.orgresearchgate.net | Visualizing the precise subcellular localization of cGMP synthesis and action. nih.gov |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | High-contrast imaging of events at the cell surface. nih.gov | Studying cGMP dynamics near the plasma membrane and its role in ion channel and receptor function. nih.gov |

| Förster Resonance Energy Transfer (FRET) | Real-time monitoring of molecular interactions and conformational changes. mdpi.com | Quantifying cGMP dynamics in living cells and in vivo, and studying the energetics of cGMP binding. frontiersin.orgnih.govnih.govresearchgate.net |

Potential for Single-Molecule Approaches in Ligand-Receptor Research

Single-molecule techniques offer the ultimate level of resolution, allowing researchers to observe the behavior of individual molecules in real time.

Single-Molecule FRET (smFRET):

smFRET can be used to study the conformational dynamics of individual ion channels and receptors as they bind to ligands and transition between different functional states. victorchang.edu.aunih.govwikipedia.org By labeling a cGMP-gated channel and its ligand with a FRET pair, it is possible to directly observe the binding and unbinding events and the resulting conformational changes in the channel protein. victorchang.edu.au This approach can provide unprecedented insights into the allosteric mechanisms that govern channel activation. nih.govresearchgate.net Recent studies have used smFRET to investigate the structural dynamics of ion channels within their native lipid bilayer environment. victorchang.edu.au

Atomic Force Microscopy (AFM):

High-speed AFM can be used to visualize the structure of membrane proteins at the single-molecule level and to measure the forces of interaction between ligands and their receptors. cornell.edu This technique can reveal how the binding of cGMP or its analogs induces conformational changes in CNG channels, providing a mechanical understanding of channel gating.

The combination of these single-molecule techniques with fluorescent cGMP analogs will enable a detailed, mechanistic understanding of how these molecules interact with their protein targets to elicit a physiological response.

Broader Impact on Understanding Cyclic Nucleotide-Mediated Cellular Processes Beyond Ion Channels

The significance of cGMP extends far beyond its role in regulating ion channels. It is a ubiquitous second messenger that participates in a wide array of cellular processes. numberanalytics.comnih.govwikipedia.org The development of advanced fluorescent probes for cGMP will have a profound impact on our understanding of these diverse signaling pathways.

Smooth Muscle Relaxation and Cardiovascular Function:

The nitric oxide (NO)-cGMP signaling pathway is a key regulator of vascular tone. numberanalytics.comnih.gov Dysregulation of this pathway is implicated in cardiovascular diseases such as hypertension. numberanalytics.com Fluorescent cGMP probes can be used to study the spatiotemporal dynamics of cGMP in vascular smooth muscle cells and endothelial cells, providing insights into the mechanisms of vasodilation and how they are altered in disease states. mdpi.comnih.gov

Neuronal Signaling and Synaptic Plasticity:

In the nervous system, cGMP is involved in modulating ion channel activity, neurotransmitter release, and synaptic plasticity, which is fundamental for learning and memory. numberanalytics.com Probes for cGMP will help to dissect the complex role of this second messenger in different neuronal compartments and its contribution to both normal brain function and neurological disorders.

Immune Response and Inflammation:

By providing the tools to visualize and quantify cGMP dynamics with high precision, the next generation of this compound analogs and other fluorescent probes will be instrumental in elucidating the multifaceted roles of this critical second messenger in health and disease.

Q & A

Basic: What experimental methodologies are recommended for characterizing the spectral properties of 8-DY547-cGMP in CNGA2 channel studies?

To characterize the fluorescent properties of this compound, researchers should:

- Fluorescence Spectroscopy : Measure excitation/emission spectra (e.g., λex = 547 nm, λem = 570–650 nm) under controlled pH and temperature .

- Quenching Assays : Use iodide or acrylamide to assess solvent accessibility of the DY547 fluorophore .

- Control Experiments : Compare with unlabeled cGMP to confirm labeling efficiency and specificity .

Rationale: These steps ensure accurate quantification of ligand-channel interactions while minimizing autofluorescence artifacts.

Basic: How should researchers validate the purity and stability of this compound in aqueous buffers?

- HPLC-MS : Perform reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight (MW ≈ 1,000–1,200 Da) and purity (>95%) .

- Stability Tests : Incubate the compound in physiological buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours; monitor degradation via absorbance at 547 nm .

- Lyophilization : Store aliquots at –80°C with desiccants to prevent hydrolysis .

Note: Batch-to-batch variability in commercial preparations (e.g., sc-221129A) necessitates independent validation .

Advanced: How can contradictory data on this compound’s efficacy in CNGA2 activation be resolved?

Contradictions may arise from:

- Concentration Gradients : Use dose-response curves (e.g., 0.1–100 µM) to identify non-linear activation thresholds .

- Channel Isoform Variants : Compare results across heterologous expression systems (e.g., HEK293 vs. Xenopus oocytes) .

- Fluorescence Artifacts : Employ patch-clamp electrophysiology to cross-validate activation kinetics .

Methodological Triangulation: Combine fluorescence imaging with electrophysiological recordings to distinguish direct activation from off-target effects .

Advanced: What strategies optimize the use of this compound in live-cell imaging without phototoxicity?

- Illumination Minimization : Use low-intensity lasers (e.g., 5–10% power) and rapid acquisition to reduce photobleaching .

- Quencher Additives : Include 1–5 mM Trolox or ascorbic acid in imaging buffers to scavenge reactive oxygen species .

- Spectral Unmixing : Apply linear unmixing algorithms to separate DY547 signals from cellular autofluorescence (e.g., FAD/FMN) .

Validation: Conduct parallel experiments with non-fluorescent cGMP analogs to confirm physiological relevance .

Advanced: How should researchers design controls to distinguish this compound’s specific binding from non-specific interactions?

- Competitive Binding Assays : Co-apply excess unlabeled cGMP (100–500 µM) to displace DY547-cGMP .

- Mutant Channels : Use CNGA2 mutants with impaired cGMP-binding domains (e.g., R538A) to confirm binding specificity .

- Negative Controls : Test DY547-labeled non-cGMP molecules (e.g., cAMP analogs) in parallel .

Data Interpretation: Normalize signals to baseline (no ligand) and calculate signal-to-noise ratios >3:1 .

Basic: What are the ethical and reproducibility guidelines for citing commercial this compound preparations in publications?

- Supplier Transparency : Disclose lot numbers (e.g., sc-221129A) and purification certificates .

- Independent Validation : Replicate key findings using batches from ≥2 suppliers (if available) .

- Data Accessibility : Deposit raw fluorescence and electrophysiology datasets in public repositories (e.g., Zenodo) with DOIs .

Compliance: Adhere to journal-specific policies on material disclosure (e.g., Beilstein Journal’s "Experimental" section guidelines) .

Advanced: How can computational modeling enhance the interpretation of this compound’s binding kinetics?

- Molecular Dynamics (MD) Simulations : Model cGMP-binding domains (e.g., CNGA2 residues 583–607) to predict DY547 interactions .

- FRAP Analysis : Quantify diffusion coefficients (D ≈ 10–20 µm²/s) to infer binding rates in live cells .

- Bayesian Inference : Fit dose-response data to Hill equations (nH ≈ 1.5–2.0) to estimate cooperativity .

Validation: Compare in silico predictions with experimental EC50 values (e.g., 5–20 µM) .

Basic: What statistical approaches are appropriate for analyzing this compound dose-response data?

- Non-linear Regression : Fit data to sigmoidal curves (variable slope) using tools like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude non-physiological responses .

- Power Analysis : Predefine sample sizes (n ≥ 3 biological replicates) to achieve 80% power .

Reporting Standards: Include 95% confidence intervals for EC50 and Hill coefficients .

Advanced: How to address discrepancies between fluorescent signals and functional readouts in this compound experiments?

- Calibration Curves : Correlate fluorescence intensity (ΔF/F0) with patch-clamp current amplitudes .

- Environmental Factors : Control for temperature (ΔQ10 ≈ 2) and Mg<sup>2+</sup> concentrations (1–5 mM) .

- Probe Degradation : Pre-test each aliquot for retained activity using standardized protocols .

Root-Cause Workflow: Follow the TRIZ methodology to systematically eliminate technical variables .

Advanced: What interdisciplinary methods can expand the applications of this compound beyond channel activation studies?

- Super-Resolution Imaging : Use STED or PALM to map cGMP microdomains in subcellular compartments .

- Optogenetics : Couple DY547-cGMP with light-gated channels (e.g., ChR2) for spatiotemporal control .

- Metabolomics : Profile downstream PDE activity via LC-MS-based quantification of cGMP hydrolysis products .

Innovation Potential: These approaches bridge biophysics, cell biology, and pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.